(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide
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Overview
Description
(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide is an organic compound characterized by the presence of a hexa-2,4-dienamide backbone with an ethynylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and hexa-2,4-dienoic acid.
Coupling Reaction: The key step involves the coupling of 3-ethynylaniline with hexa-2,4-dienoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the hexa-2,4-dienamide backbone can be reduced to form saturated amides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel polymers and materials.
Biology
Biological Probes: Used in the design of probes for studying biological processes.
Medicine
Drug Development:
Industry
Catalysis: Used as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of (2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The ethynyl group and the conjugated dienamide system could play a role in its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-N-(3-phenyl)hexa-2,4-dienamide: Lacks the ethynyl group, which may affect its reactivity and applications.
(2E,4E)-N-(3-ethynylphenyl)but-2-enamide: Shorter chain length, which may influence its physical and chemical properties.
Properties
IUPAC Name |
(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-3-5-6-10-14(16)15-13-9-7-8-12(4-2)11-13/h2-3,5-11H,1H3,(H,15,16)/b5-3+,10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHGOTWMKYWGNM-YBRHCDHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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